molecular formula C23H29N3O3S B5798541 1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine

1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine

Cat. No. B5798541
M. Wt: 427.6 g/mol
InChI Key: KXOLDTIXQTZHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine is a compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in various cellular processes. Additionally, it has been found to have antifungal, antibacterial, and antiviral properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine in lab experiments is its potential as a therapeutic agent for various diseases. Its antitumor activity and other properties make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine. One direction is to further investigate its mechanism of action and optimize its use as a therapeutic agent for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will help to determine its efficacy and toxicity in humans. Additionally, research can be conducted to develop new derivatives of this compound with improved properties and selectivity for specific cellular targets.

Synthesis Methods

The synthesis of 1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine involves a series of chemical reactions. The starting material is piperazine, which is reacted with 4-(1-pyrrolidinylsulfonyl)benzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce 4-(1-pyrrolidinylsulfonyl)phenyl)piperazine. This compound is then reacted with 3-bromo-4-(phenylamino)benzoic acid to form the final product, this compound.

Scientific Research Applications

1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have antitumor activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to have antifungal, antibacterial, and antiviral properties.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-18-16-24(17-19-25)21-6-2-1-3-7-21)13-10-20-8-11-22(12-9-20)30(28,29)26-14-4-5-15-26/h1-3,6-9,11-12H,4-5,10,13-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOLDTIXQTZHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.